molecular formula C30H34F3N5O13 B15286772 N-Acetyl-Asp-Glu-Val-Asp-7-amino-4-Trifluoromethylcoumarin; Caspase-3 Substrate (Fluorogenic)

N-Acetyl-Asp-Glu-Val-Asp-7-amino-4-Trifluoromethylcoumarin; Caspase-3 Substrate (Fluorogenic)

Cat. No.: B15286772
M. Wt: 729.6 g/mol
InChI Key: GZDRODOYEFEHGG-UHFFFAOYSA-N
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Description

N-Acetyl-Asp-Glu-Val-Asp-7-amino-4-Trifluoromethylcoumarin is a fluorogenic substrate specifically designed for caspase-3, a protease that plays a crucial role in the execution phase of cell apoptosis. This compound is widely used in biochemical assays to measure caspase-3 activity, which is indicative of apoptotic processes in cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Acetyl-Asp-Glu-Val-Asp-7-amino-4-Trifluoromethylcoumarin involves multiple steps, starting with the protection of amino acids and coupling them sequentially to form the peptide chain. The final step involves the coupling of the peptide with 7-amino-4-Trifluoromethylcoumarin. The reaction conditions typically include the use of coupling reagents like N,N’-Dicyclohexylcarbodiimide (DCC) and N-Hydroxysuccinimide (NHS) in anhydrous solvents such as dimethylformamide (DMF) or dichloromethane (DCM) .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing automated peptide synthesizers to ensure high yield and purity. The process is optimized to minimize the use of hazardous reagents and solvents, adhering to environmental and safety regulations .

Chemical Reactions Analysis

Types of Reactions: N-Acetyl-Asp-Glu-Val-Asp-7-amino-4-Trifluoromethylcoumarin primarily undergoes hydrolysis when acted upon by caspase-3. This hydrolysis reaction cleaves the peptide bond between the aspartic acid residue and the 7-amino-4-Trifluoromethylcoumarin, releasing the fluorescent 7-amino-4-Trifluoromethylcoumarin .

Common Reagents and Conditions: The hydrolysis reaction is typically carried out in a buffered aqueous solution at physiological pH (around 7.4) and temperature (37°C). The presence of caspase-3 is essential for the reaction to proceed .

Major Products: The major product of the hydrolysis reaction is 7-amino-4-Trifluoromethylcoumarin, which exhibits strong fluorescence. This fluorescence can be measured using a fluorescence reader, providing a quantitative measure of caspase-3 activity .

Scientific Research Applications

N-Acetyl-Asp-Glu-Val-Asp-7-amino-4-Trifluoromethylcoumarin is extensively used in scientific research, particularly in the fields of biochemistry, cell biology, and medicine. Its primary application is in the detection and quantification of caspase-3 activity, which is a key indicator of apoptosis. This compound is used in various assays to study apoptotic pathways, screen for apoptosis-inducing drugs, and investigate the mechanisms of diseases such as cancer and neurodegenerative disorders .

Mechanism of Action

The compound exerts its effects by serving as a substrate for caspase-3. When caspase-3 is activated during apoptosis, it cleaves the peptide bond in N-Acetyl-Asp-Glu-Val-Asp-7-amino-4-Trifluoromethylcoumarin, releasing the fluorescent 7-amino-4-Trifluoromethylcoumarin. This cleavage event is highly specific to caspase-3, making the compound an excellent tool for studying apoptotic processes .

Comparison with Similar Compounds

Similar Compounds:

Uniqueness: N-Acetyl-Asp-Glu-Val-Asp-7-amino-4-Trifluoromethylcoumarin is unique due to its high specificity for caspase-3 and its strong fluorescent signal upon cleavage. The trifluoromethyl group enhances the compound’s membrane permeability compared to similar compounds with methyl groups, making it more effective in cellular assays .

Properties

IUPAC Name

4-[(2-acetamido-3-carboxypropanoyl)amino]-5-[[1-[[3-carboxy-1-oxo-1-[[2-oxo-4-(trifluoromethyl)chromen-7-yl]amino]propan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H34F3N5O13/c1-12(2)25(38-26(47)17(6-7-21(40)41)36-28(49)18(10-22(42)43)34-13(3)39)29(50)37-19(11-23(44)45)27(48)35-14-4-5-15-16(30(31,32)33)9-24(46)51-20(15)8-14/h4-5,8-9,12,17-19,25H,6-7,10-11H2,1-3H3,(H,34,39)(H,35,48)(H,36,49)(H,37,50)(H,38,47)(H,40,41)(H,42,43)(H,44,45)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZDRODOYEFEHGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(CC(=O)O)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H34F3N5O13
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

729.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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